molecular formula C15H29N3O2 B1141528 N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine CAS No. 1338247-64-5

N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine

Cat. No.: B1141528
CAS No.: 1338247-64-5
M. Wt: 283.40966
Attention: For research use only. Not for human or veterinary use.
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Description

N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an azetidine ring, and a tert-butoxycarbonyl (BOC) protecting group. The presence of these functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Azetidine Ring: The azetidine ring is introduced via a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the piperidine derivative.

    Protection with BOC Group: The final step involves the protection of the amino group with a tert-butoxycarbonyl (BOC) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide (NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines.

Scientific Research Applications

N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is explored for its potential therapeutic properties, including its role in drug development.

    Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine involves its interaction with specific molecular targets. The BOC group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-BOC-4-(3-(1-aMinoethyl)-piperidine: Lacks the azetidine ring, making it less versatile in certain synthetic applications.

    N1-BOC-4-(3-(1-aMinoethyl)-azetidine: Lacks the piperidine ring, which may affect its biological activity.

Uniqueness

N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine is unique due to the presence of both the piperidine and azetidine rings, along with the BOC protecting group. This combination of functional groups enhances its reactivity and versatility in synthetic and biological applications.

Properties

CAS No.

1338247-64-5

Molecular Formula

C15H29N3O2

Molecular Weight

283.40966

Synonyms

N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine

Origin of Product

United States

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